molecular formula C29H40O10 B1618960 Calotoxin CAS No. 20304-49-8

Calotoxin

Cat. No. B1618960
CAS RN: 20304-49-8
M. Wt: 548.6 g/mol
InChI Key: LYSHVSOMKBORDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 30101 is a natural product found in Asclepias linaria, Asclepias vestita, and other organisms with data available.

Scientific Research Applications

Therapeutic Utility of Conotoxins

  • Patent Activity and Clinical Use : There has been a significant increase in patent activity related to conotoxins, such as calotoxin, especially after the clinical use of ziconotide, a conotoxin variant. The focus is primarily on conopeptides interacting with nicotinic acetylcholine receptors and those blocking voltage-gated ion channels (Jones et al., 2001).

Target Identification for Anticancer Properties

  • Reverse Pharmacophore Screening : Calotoxin has demonstrated potential as an anti-cancer agent, with Interleukin-2 inducible T cell kinase (ITK) identified as a potential target. This finding enhances the development of novel ITK inhibitors with applications in cancer therapy (Parthasarathy et al., 2020).

Role in Immunotoxins

  • Immunotoxin Construction : Calotoxin components have been used in creating immunotoxins for targeted cancer therapy. These bifunctional molecules combine an antibody with a toxin, leveraging the toxin's action to kill target cells, especially cancer cells (Antignani & FitzGerald, 2013).

Conotoxin Classification Using Machine Learning

  • Conotoxin Types Identification : Advances in machine learning have facilitated the classification of conotoxins, including calotoxin, providing insights into their specific therapeutic applications, especially in neurobiological research and drug therapy (Dao et al., 2017).

Benefits and Biosecurity Concerns

  • Scientific and Societal Benefits : Research has highlighted the numerous benefits of conotoxin research, including their use in drug development, diagnostic agents, and research tools in various scientific fields. However, there are also biosecurity concerns due to the potency of these toxins (Bjørn-Yoshimoto et al., 2020).

Use in Anti-Endotoxic Chemical Components

  • Traditional Chinese Medicine : Calotoxin and similar compounds have been studied for their anti-endotoxin effects, especially in the context of traditional Chinese medicine. This research aims to develop new therapeutic approaches against endotoxins (Liu et al., 2001).

Crotoxin as a Medicinal Immunopharmacological Approach

  • Anti-inflammatory and Immunosuppressive Properties : Studies on Crotoxin, a toxin similar to calotoxin, have demonstrated its potential in modulating immune responses, offering therapeutic applications in treating immune-associated disorders (Sartim et al., 2018).

properties

CAS RN

20304-49-8

Product Name

Calotoxin

Molecular Formula

C29H40O10

Molecular Weight

548.6 g/mol

IUPAC Name

8,9,10,22-tetrahydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde

InChI

InChI=1S/C29H40O10/c1-14-23(32)24(33)29(35)25(37-14)38-20-10-16-3-4-19-18(27(16,13-30)11-21(20)39-29)5-7-26(2)17(6-8-28(19,26)34)15-9-22(31)36-12-15/h9,13-14,16-21,23-25,32-35H,3-8,10-12H2,1-2H3

InChI Key

LYSHVSOMKBORDM-UHFFFAOYSA-N

SMILES

CC1C(C(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O)O

Canonical SMILES

CC1C(C(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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